molecular formula C10H12FNO2 B13037544 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone

1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone

Cat. No.: B13037544
M. Wt: 197.21 g/mol
InChI Key: ICZAFUSCUAYFHO-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone is a fluorinated aromatic ketamine derivative with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol . Key physicochemical properties include a predicted density of 1.127±0.06 g/cm³, boiling point of 255.8±40.0 °C, and a pKa of 6.58±0.10, indicating moderate basicity . The compound features a 3-fluoro-4-methoxyphenyl substituent attached to an acetone backbone, with the amino group at the α-carbon position.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3

InChI Key

ICZAFUSCUAYFHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino ketone. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and ammonium acetate for imine formation.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 3-fluoro-4-methoxyphenyl group is a recurring motif in bioactive molecules. Below is a comparative analysis of key analogs:

Compound Molecular Formula Substituents Key Features Biological Activity
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone C₁₀H₁₂FNO 3-F, 4-OCH₃ α-Amino acetone backbone; moderate hydrophobicity Potential MRP-1/3 inhibition (inferred)
1-Amino-1-(3-fluoro-4-methylphenyl)acetone C₁₀H₁₂FNO 3-F, 4-CH₃ Methyl instead of methoxy; higher lipophilicity Not reported
4-(5-Chloro-3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole C₁₉H₁₆ClFNO₄ 3-F, 4-OCH₃ (B-ring) Oxazole core; dual-ring substitution Sub-nanomolar efficacy vs. HT-29 colon cancer
2-(3-Fluoro-4-methoxyphenyl)-7-[(3aR,6aS)-5-(propan-2-yl)pyrrolo-pyrrol-2-yl]-4H-pyrido-pyrimidin-4-one C₂₄H₂₇FN₄O₂ 3-F, 4-OCH₃ (attached to pyrimidine) Complex heterocyclic system; chiral pyrrolidine substituent Kinase inhibition (inferred from structural class)

Key Observations :

  • Core Structure : Acetone-based derivatives (e.g., the target compound) exhibit simpler backbones than oxazole or pyrimidine analogs, which may reduce synthetic complexity but limit scaffold diversity .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The 4-methoxy group increases hydrophilicity compared to 4-methyl analogs (clogP ~1.5 vs.
  • Acid-Base Properties: The α-amino group (pKa ~6.58) suggests partial protonation at physiological pH, enhancing water solubility and bioavailability .

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